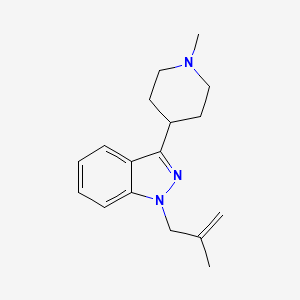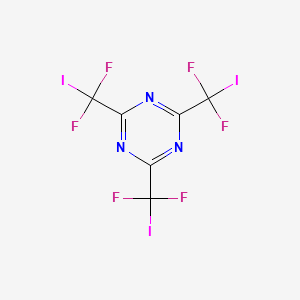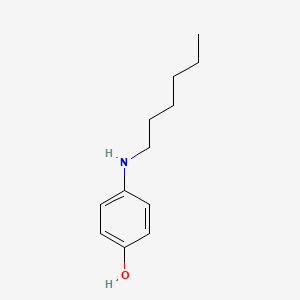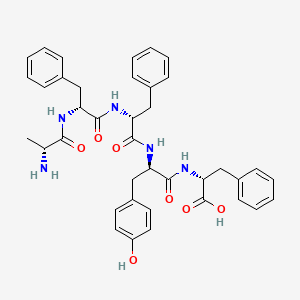![molecular formula C40H30O B12589579 1,1',1'',1'''-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene CAS No. 872689-88-8](/img/structure/B12589579.png)
1,1',1'',1'''-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene is a complex organic compound characterized by its unique structure, which includes multiple benzene rings connected through ethene and oxybis linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethene Linkage: This step involves the reaction of 4,1-phenylene with ethene under specific conditions to form the ethene-phenylene intermediate.
Oxybis Linkage Formation: The intermediate is then reacted with an oxybis reagent to form the oxybis linkage.
Final Assembly: The final step involves the coupling of the intermediate products to form the complete 1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique electronic properties.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Photonics: Utilized in the design of photonic devices due to its ability to absorb and emit light at specific wavelengths.
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Mécanisme D'action
The mechanism of action of 1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene depends on its application:
Organic Electronics: Functions by facilitating the transport of electrons or holes in devices such as OLEDs.
Photonics: Absorbs photons and re-emits them at different wavelengths, making it useful in light-emitting applications.
Biology and Medicine: Interacts with biological molecules, potentially altering their function or serving as a marker for imaging.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetraphenylmethane
- 1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetraphenylethane
Uniqueness
1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene is unique due to its specific arrangement of benzene rings and linkages, which confer distinct electronic and photonic properties. Compared to similar compounds, it may offer better performance in certain applications, such as higher efficiency in OLEDs or greater stability in photonic devices.
Propriétés
Numéro CAS |
872689-88-8 |
|---|---|
Formule moléculaire |
C40H30O |
Poids moléculaire |
526.7 g/mol |
Nom IUPAC |
1-(2,2-diphenylethenyl)-4-[4-(2,2-diphenylethenyl)phenoxy]benzene |
InChI |
InChI=1S/C40H30O/c1-5-13-33(14-6-1)39(34-15-7-2-8-16-34)29-31-21-25-37(26-22-31)41-38-27-23-32(24-28-38)30-40(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-30H |
Clé InChI |
LRIYGHVXOOKWOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)OC3=CC=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide](/img/structure/B12589496.png)

![Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-](/img/structure/B12589519.png)

![3-[2-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B12589544.png)

![2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]-](/img/structure/B12589557.png)

![[3-(Methylselanyl)prop-1-en-1-yl]benzene](/img/structure/B12589562.png)
![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea](/img/structure/B12589563.png)
![N-[5-(Benzylsulfamoyl)naphthalen-1-yl]acetamide](/img/structure/B12589565.png)

![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12589575.png)

